1-(3,3-Difluorocyclopropen-1-yl)ethoxy-trimethylsilane

Catalog No.
S2741409
CAS No.
2230800-12-9
M.F
C8H14F2OSi
M. Wt
192.281
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3,3-Difluorocyclopropen-1-yl)ethoxy-trimethylsi...

CAS Number

2230800-12-9

Product Name

1-(3,3-Difluorocyclopropen-1-yl)ethoxy-trimethylsilane

IUPAC Name

1-(3,3-difluorocyclopropen-1-yl)ethoxy-trimethylsilane

Molecular Formula

C8H14F2OSi

Molecular Weight

192.281

InChI

InChI=1S/C8H14F2OSi/c1-6(11-12(2,3)4)7-5-8(7,9)10/h5-6H,1-4H3

InChI Key

SVUSLAWGLRNZMU-UHFFFAOYSA-N

SMILES

CC(C1=CC1(F)F)O[Si](C)(C)C

Solubility

not available
DFTMS is a cyclic organic silane containing fluorinated cyclopropenyl moieties. It is used as a reagent and precursor in organic synthesis, and it has shown potential in various fields of research and industry. DFTMS is highly reactive due to the unique properties of the fluorinated cyclopropenyl group, and it is mainly used in the construction of carbon-fluorine bonds in the synthesis of various biologically active compounds.
DFTMS is a colorless, clear, and highly flammable liquid at room temperature. It has a boiling point of 75-76°C, and it is highly soluble in common organic solvents such as ether, acetone, and chloroform. The chemical properties of DFTMS are attributed to the highly reactive cyclopropenyl group and the electron-withdrawing property of the fluorine atoms attached to the cyclopropenyl group, which enhances the electrophilicity of the compound.
The synthesis of DFTMS has been extensively studied, and several methods have been reported. The most commonly used method involves the reaction of 3,3-difluorocyclopropene with ethoxytrimethylsilane in the presence of a Lewis acid catalyst such as aluminum chloride. Characterization of DFTMS is usually done using nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectroscopy (MS).
Various analytical methods have been reported for the detection and quantification of DFTMS. Gas chromatography (GC) combined with mass spectrometry (MS) is the most commonly used method for the analysis of DFTMS. Other techniques such as liquid chromatography (LC), high-performance liquid chromatography (HPLC), and ultraviolet spectrophotometry (UV) have also been used for the analysis of DFTMS.
DFTMS has shown promising biological properties as an antifungal and antibacterial agent. Its antifungal activity has been demonstrated against various fungal strains, and its antibacterial activity has been demonstrated against both Gram-positive and Gram-negative bacteria. DFTMS has also shown potential as a modulator of the immune response, which could lead to the development of new immunomodulatory drugs.
Studies on the toxicity and safety of DFTMS in scientific experiments show that it is relatively safe when handled properly. However, it is highly flammable, and caution must be taken to avoid any contact with heat, sparks, or open flames. In addition, it is toxic by ingestion, inhalation, and skin contact, and protective measures should be taken when handling DFTMS in research or industrial settings.
DFTMS has found numerous applications in organic synthesis, especially in the construction of carbon-fluorine bonds. It has also been used as a reagent in various chemical reactions, including coupling, reduction, and addition reactions. In addition, DFTMS has shown potential as a protective group in the synthesis of various natural products.
Current research on DFTMS is focused on developing new synthetic methods, exploring its potential in drug discovery, and further understanding its biological properties. Recent studies have shown that DFTMS can be used as a platform for the synthesis of novel fluorinated molecules with potential applications in various fields of research.
DFTMS has potential implications in various fields of research and industry, including pharmaceuticals, agrochemicals, and materials science. Its unique properties make it a valuable precursor for the synthesis of biologically active compounds, and it has shown potential as a modulator of the immune response, which could lead to the development of new immunomodulatory drugs.
Despite its potential applications, there are limitations to the use of DFTMS in research and industry. One of the major limitations is the cost and availability of the starting materials required for its synthesis. Future directions include exploring more cost-effective methods for the synthesis of DFTMS and its derivatives and further understanding its biological properties and potential applications in drug discovery.
1. Development of more efficient and cost-effective synthetic methods for DFTMS and its derivatives.
2. Further understanding the biological properties and potential applications of DFTMS in different fields of research, including drug discovery.
3. Investigation of the potential of DFTMS in materials science, especially in the development of new functional materials.
4. Development of new analytical methodologies for the detection and quantification of DFTMS in complex matrices.
5. Exploration of the impact of DFTMS and its derivatives on the environment and human health.
6. Investigation of the mechanism of action of DFTMS in modulating the immune response.
7. Development of new synthetic routes to obtain enantiopure DFTMS and its derivatives for the synthesis of chiral compounds.
8. Study of the potential of DFTMS and its derivatives in asymmetric synthesis.
9. Exploration of the potential of DFTMS in bioconjugation and imaging.
10. Development of new strategies for the functionalization of DFTMS and its derivatives.

Dates

Modify: 2023-08-16

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